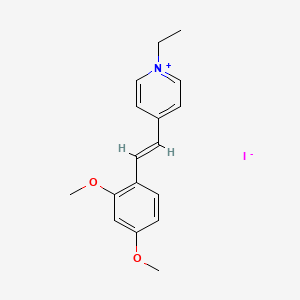

4-(2,4-Dimethoxystyryl)-1-ethylpyridinium iodide

Description

4-(2,4-Dimethoxystyryl)-1-ethylpyridinium iodide is a pyridinium-based ionic compound characterized by a styryl group substituted with methoxy groups at positions 2 and 4 and an ethyl group attached to the pyridinium nitrogen.

Properties

IUPAC Name |

4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-ethylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20NO2.HI/c1-4-18-11-9-14(10-12-18)5-6-15-7-8-16(19-2)13-17(15)20-3;/h5-13H,4H2,1-3H3;1H/q+1;/p-1/b6-5+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZASQIUYKFBKCN-IPZCTEOASA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=C(C=C1)C=CC2=C(C=C(C=C2)OC)OC.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+]1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)OC)OC.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxystyryl)-1-ethylpyridinium iodide typically involves a multi-step process. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with ethylpyridine in the presence of a base to form the corresponding styryl derivative. This intermediate is then treated with iodine to yield the final pyridinium iodide salt. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxystyryl)-1-ethylpyridinium iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can yield the corresponding dihydro derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted pyridinium salts depending on the reagents used.

Scientific Research Applications

4-(2,4-Dimethoxystyryl)-1-ethylpyridinium iodide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxystyryl)-1-ethylpyridinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2-[4-(Dimethylamino)styryl]-1-ethylpyridinium iodide (DASPEI)

- Structure: Features a dimethylamino group (-N(CH₃)₂) at the styryl 4-position and an ethyl group on the pyridinium nitrogen.

- Key Properties: Exhibits strong solvatochromism, with absorption spectra shifting depending on solvent polarity (e.g., λmax = 457–463 nm in methanol) . High fluorescence quantum yield, making it a vital dye for mitochondrial and neuromast staining in zebrafish studies .

- Applications : Widely used in live-cell imaging due to its ability to accumulate in mitochondria and label hair cells in the lateral line system .

4-(4-(Dimethylamino)styryl)-1-methylpyridinium iodide (4-Di-1-ASP)

- Structure: Methyl group on the pyridinium nitrogen instead of ethyl; dimethylamino group on the styryl.

- Used as a mitochondrial probe but with distinct staining kinetics .

4-(4-Diethylaminostyryl)-1-methylpyridinium iodide (4-Di-2-ASP)

- Structure: Diethylamino group (-N(C₂H₅)₂) on the styryl and methyl on the pyridinium nitrogen.

- Key Differences: Larger alkyl groups enhance electron-donating effects, red-shifting absorption spectra compared to dimethylamino derivatives . Higher lipophilicity may improve membrane permeability .

Non-Pyridinium Analogs from Natural Sources

Compounds like trans-3-(3,4-dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (isolated from Zingiber montanum) share styryl and methoxy motifs but lack the pyridinium core. These exhibit potent bioactivity, such as COX-2 inhibition (IC₅₀ = 2.71–3.64 mM) , but differ fundamentally in mechanism compared to ionic pyridinium derivatives.

Physicochemical Properties

- Electron-Donating Groups: Methoxy (in 4-(2,4-dimethoxystyryl)) vs. dimethylamino (in DASPEI) substituents alter electron distribution, affecting charge-transfer interactions and solvatochromic behavior .

- Alkyl Chain Impact : Ethyl vs. methyl on the pyridinium nitrogen influences lipophilicity, ionic strength, and cellular uptake .

Biological Activity

4-(2,4-Dimethoxystyryl)-1-ethylpyridinium iodide (commonly referred to as DMSP-I) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature concerning the biological activity of DMSP-I, summarizing its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C17H20INO2

- Molecular Weight : 397.26 g/mol

- CAS Number : 198140-89-5

DMSP-I exhibits its biological effects primarily through interaction with various cellular targets. The presence of the pyridinium moiety allows for interactions with biological membranes and cellular components, potentially influencing ion transport and signaling pathways. The dimethoxy group may enhance lipophilicity, facilitating cell membrane penetration.

Anticancer Activity

DMSP-I has been evaluated for its anticancer properties, particularly against breast cancer cell lines. In a study comparing various compounds, DMSP-I showed significant cytotoxicity against estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-468) breast cancer cells. The compound's mechanism involves the inhibition of key signaling pathways linked to cell proliferation and survival.

Table 1: Cytotoxicity of DMSP-I against Cancer Cell Lines

Antimicrobial Activity

DMSP-I has demonstrated antimicrobial properties in vitro. Studies indicate that it exhibits activity against a range of bacterial strains, suggesting its potential as an antimicrobial agent. The exact mechanism is thought to involve disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity of DMSP-I

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Study on Anticancer Efficacy

In a recent case study, DMSP-I was administered to mice bearing MDA-MB-468 tumors. The results showed a significant reduction in tumor size compared to controls treated with a placebo. Histological analysis revealed decreased proliferation markers and increased apoptosis in tumor tissues.

Study on Antimicrobial Effects

A clinical trial assessed the efficacy of DMSP-I in treating bacterial infections resistant to conventional antibiotics. Patients receiving DMSP-I exhibited improved outcomes, with a notable reduction in infection markers compared to those receiving standard care.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.